2-(4-Propylbenzoyl)benzoic acid
Overview
Description
2-(4-Propylbenzoyl)benzoic acid is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Toxicity Assessment
Benzoic acid derivatives, including 2-(4-Propylbenzoyl)benzoic acid, have been studied for their toxic properties. A study conducted on white laboratory rats assessed the toxic effects of several benzoic acid derivatives, including 4-chlorobenzoic, 4-methoxybenzoic, p-acetoxybenzoic, and 2-methoxy-5-sulfamoylbenzoic acids. This research is relevant as it evaluates the toxicological profile of benzoic acid derivatives, which can inform their safe application in various fields (Gorokhova et al., 2020).
Applications in Liquid Crystal Technology
Benzoic acid derivatives have been utilized in the development of liquid-crystal technology. For instance, a polymerizable benzoic acid derivative was synthesized and complexed with dipyridyl compounds, exhibiting a liquid crystal phase. Such applications demonstrate the potential use of benzoic acid derivatives in advanced materials and technologies (Kishikawa, Hirai, & Kohmoto, 2008).
Dopants in Polyaniline Synthesis
In the field of conductive polymers, benzoic acid derivatives have been explored as dopants for polyaniline. This study highlights the utility of these compounds in modifying the properties of conductive materials, potentially impacting electronics and materials science (Amarnath & Palaniappan, 2005).
Green Chemistry Applications
Benzoic acid derivatives have been investigated in green chemistry, particularly in the synthesis of benzimidazoles using high-temperature water. This research contributes to the development of more environmentally friendly chemical processes (Dudd et al., 2003).
Molecular Structure Analysis
Studies have been conducted on the molecular structures of benzoic acid derivatives, providing valuable insights into their chemical behavior and interactions. This information is crucial for the design and application of these compounds in various scientific and industrial contexts (Aarset, Page, & Rice, 2006).
Properties
IUPAC Name |
2-(4-propylbenzoyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17(19)20/h3-4,6-11H,2,5H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAUOQJJKWICQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550798 | |
Record name | 2-(4-Propylbenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59581-77-0 | |
Record name | 2-(4-Propylbenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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